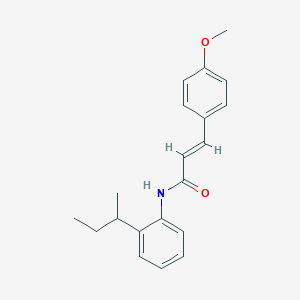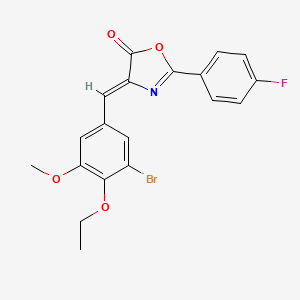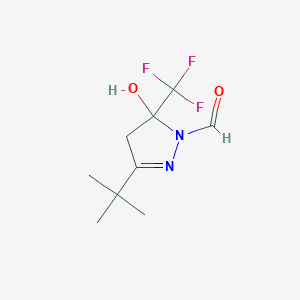![molecular formula C17H13N5O B5323753 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with potential applications in scientific research. This compound is a member of the triazolopyrimidine family, which has been extensively studied due to their pharmacological properties.
作用機序
The mechanism of action of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the JAK/STAT pathway. This pathway is involved in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in cancer. By inhibiting this pathway, this compound could potentially be used as a cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have anti-inflammatory properties, which could be due to its ability to inhibit the JAK/STAT pathway. Additionally, this compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research.
実験室実験の利点と制限
One advantage of using 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a kinase inhibitor. This compound could be useful in studying the JAK/STAT pathway and its role in cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate the potential of this compound as a kinase inhibitor. This could involve studying its effects on the JAK/STAT pathway and other kinase pathways. Another direction is to investigate the anti-inflammatory properties of this compound in more detail. This could involve studying its effects on different inflammatory pathways and in different disease models. Finally, future research could focus on synthesizing analogs of this compound to improve its potency and selectivity.
合成法
The synthesis of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3-aminopyridine with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride and triethylamine to form the final product. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
科学的研究の応用
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in scientific research due to its ability to modulate certain biological pathways. This compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
特性
IUPAC Name |
7-(3-methoxyphenyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-23-14-6-2-4-12(10-14)15-7-9-19-17-20-16(21-22(15)17)13-5-3-8-18-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPSONTOMEEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]phenyl}ethanone](/img/structure/B5323685.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)

![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
